4-Chlorophenylzinc iodide
CAS No.: 151073-70-0
Cat. No.: VC0124004
Molecular Formula: C6H4ClIZn
Molecular Weight: 303.84
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151073-70-0 |
---|---|
Molecular Formula | C6H4ClIZn |
Molecular Weight | 303.84 |
IUPAC Name | chlorobenzene;iodozinc(1+) |
Standard InChI | InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
SMILES | C1=CC(=CC=[C-]1)Cl.[Zn+]I |
Introduction
Property | Value |
---|---|
Melting Point | 445°C |
Boiling Point | 624°C |
Density | 4.74 g/mL (at 25°C) |
Water Solubility | 333 g/100 mL |
pH (aqueous solution) | 5.6 (50g/L, 20°C) |
Appearance | White powder or granule |
The incorporation of the 4-chlorophenyl group significantly alters these properties, making 4-chlorophenylzinc iodide more reactive toward organic substrates and less stable to air and moisture compared to simple zinc iodide .
Applications in Organic Synthesis
4-Chlorophenylzinc iodide serves as a versatile reagent in various organic transformations, particularly in carbon-carbon bond forming reactions.
Cross-Coupling Reactions
Related arylzinc compounds have demonstrated utility in cross-coupling reactions. For instance, compounds such as 4-bromophenylzinc iodide have been employed successfully in coupling reactions, achieving yields of 57% . The structural similarity suggests 4-chlorophenylzinc iodide would exhibit comparable reactivity in such transformations.
Sulfenylation Reactions
One documented application of 4-chlorophenylzinc iodide is in sulfenylation reactions. Research has shown that when 4-chlorophenylzinc iodide (denoted as compound 1c) is treated with mixed disulfide (compound 12), it produces sulfides 3m and 5a in precisely a 1:1 ratio . This reaction demonstrates the compound's utility in forming carbon-sulfur bonds, which are important structural motifs in many biologically active compounds and pharmaceutical intermediates.
Comparison with Related Organozinc Compounds
Structural Analogs
Several structural analogs of 4-chlorophenylzinc iodide have been documented in the literature, including:
Compound | Reported Yield in Coupling Reactions | Reference |
---|---|---|
4-Chlorophenylzinc bromide | 89% | |
4-Bromophenylzinc iodide | 57% | |
Phenylzinc bromide | Used in model reactions |
These analogs demonstrate varying efficiencies in cross-coupling reactions, with the nature of the halide (bromide vs. iodide) and the substituent on the aryl ring influencing reactivity.
Electronic Effects
The electronic properties of 4-chlorophenylzinc iodide are influenced by the chlorine substituent at the para position. This electron-withdrawing group affects the electron density at the carbon-zinc bond, potentially altering its nucleophilicity compared to unsubstituted phenylzinc halides.
The presence of the chlorine substituent also introduces possibilities for further functionalization. As noted in search result regarding 4-chlorophenyl azide, chlorinated aryl compounds can participate in various transformations where the chlorine serves as a handle for additional reactions or as a directing group in substitution reactions .
Synthetic Applications in Complex Molecule Synthesis
Catalytic Systems
The reactivity of 4-chlorophenylzinc iodide can be enhanced through various catalytic systems. For instance, copper catalysts have been employed to promote sulfenylation reactions of organozinc reagents with arylsulfonyl chlorides . In one specific example, copper iodide (CuI) was used to facilitate the reaction between phenylzinc bromide and p-tolylsulfonyl chloride .
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